(4-(Thiazol-5-yl)phenyl)methanamine
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Overview
Description
(4-(Thiazol-5-yl)phenyl)methanamine is an organic compound with the molecular formula C10H10N2S and a molecular weight of 190.26 g/mol It features a thiazole ring attached to a phenyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Thiazol-5-yl)phenyl)methanamine typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to reductive amination using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(4-(Thiazol-5-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(4-(Thiazol-5-yl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (4-(Thiazol-5-yl)phenyl)methanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole and phenyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
- (4-(Thiazol-4-yl)phenyl)methanamine
- (4-(Thiazol-2-yl)phenyl)methanamine
- (4-(Thiazol-5-yl)phenyl)ethanamine
Uniqueness
(4-(Thiazol-5-yl)phenyl)methanamine is unique due to the specific positioning of the thiazole ring on the phenyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C10H10N2S |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
[4-(1,3-thiazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H10N2S/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2 |
InChI Key |
WVVYIBLXNYUODE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CN=CS2 |
Origin of Product |
United States |
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